2-(4-fluorobenzoyl)-3-methyl-5-nitro-1-benzofuran
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Overview
Description
2-(4-fluorobenzoyl)-3-methyl-5-nitro-1-benzofuran is a complex organic compound that belongs to the benzofuran family Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It’s worth noting that both indole and benzofuran derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The presence of a nitro group in the compound could make it a more electrophilic center, leading to interactions with other molecules
Biochemical Pathways
It’s known that indole and benzofuran derivatives can influence a wide range of biological pathways
Pharmacokinetics
It’s known that benzofuran derivatives have been developed with improved bioavailability, allowing for once-daily dosing
Result of Action
It’s known that indole and benzofuran derivatives can exhibit a wide range of biological activities
Action Environment
It’s known that the solvent environment can influence the formation of certain intermediates in reactions involving similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzoyl)-3-methyl-5-nitro-1-benzofuran typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorobenzoyl)-3-methyl-5-nitro-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-(4-fluorobenzoyl)-3-methyl-5-nitro-1-benzofuran has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone: This compound has a methoxy group instead of a nitro group, which can alter its reactivity and biological activity.
(4-Fluorophenyl)(3-methyl-5-nitro-1-indole-2-yl)methanone: An indole derivative with similar substituents, but with an indole core instead of a benzofuran core.
Uniqueness
2-(4-fluorobenzoyl)-3-methyl-5-nitro-1-benzofuran is unique due to the combination of its substituents and the benzofuran core. The presence of the nitro group provides distinct reactivity, while the fluorophenyl group enhances its potential interactions with biological targets. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-fluorophenyl)-(3-methyl-5-nitro-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO4/c1-9-13-8-12(18(20)21)6-7-14(13)22-16(9)15(19)10-2-4-11(17)5-3-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCDUDSYZNSKJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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